(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. One common method includes the following steps:
Preparation of Thiosemicarbazone: Reacting 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone is then cyclized with 4-methoxybenzaldehyde under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group or the thiazolidinone ring.
Substitution: Halogen substituents (chloro and fluoro) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating infections, inflammation, and certain types of cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Fluorobenzene Derivatives: Compounds with fluorobenzene moieties but different functional groups.
Uniqueness
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents and structural features
Properties
Molecular Formula |
C17H11ClFNO2S2 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClFNO2S2/c1-22-11-7-5-10(6-8-11)20-16(21)15(24-17(20)23)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3/b15-9- |
InChI Key |
MGWNGRYXBOSMML-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Origin of Product |
United States |
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